molecular formula C19H22N2O3 B2620311 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1797558-72-5

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2620311
CAS No.: 1797558-72-5
M. Wt: 326.396
InChI Key: AZQGYJNVIQOWEM-UHFFFAOYSA-N
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Description

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR) [1] . Its design incorporates a tropane-derived azabicyclic scaffold, a structure known for high affinity at muscarinic receptors, linked to a pyrrolidinone moiety to confer subtype selectivity [2] . This pharmacological profile makes it a critical research tool for elucidating the specific roles of the M1 receptor subtype in the central nervous system, distinct from the other four muscarinic receptor subtypes (M2-M5). Researchers utilize this compound to probe M1 receptor function in models of cognitive processes such as learning and memory, and to investigate its potential involvement in neurological and psychiatric disorders including Alzheimer's disease and schizophrenia [3] . By providing a high degree of M1 selectivity, it enables the dissection of complex cholinergic signaling and the validation of the M1 receptor as a therapeutic target, offering significant value for basic neuropharmacology and drug discovery programs.

Properties

IUPAC Name

4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-17-9-7-14(8-10-17)20-12-13(11-18(20)22)19(23)21-15-3-2-4-16(21)6-5-15/h2-3,7-10,13,15-16H,4-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQGYJNVIQOWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through a multi-step process involving the formation of the azabicyclooctane core, followed by the attachment of the pyrrolidinone and methoxyphenyl groups. The reaction typically involves:

  • Formation of the azabicyclo[3.2.1]oct-2-ene core.

  • Introduction of the carbonyl group at the 8-position.

  • Attachment of the 4-methoxyphenyl group to the pyrrolidin-2-one moiety.

Industrial Production Methods: On an industrial scale, the synthesis would require optimization for cost-effectiveness and yield, possibly employing catalytic methods and high-throughput techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, potentially at the methoxyphenyl group or the pyrrolidinone ring, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can occur at the carbonyl group, resulting in the corresponding alcohol derivatives.

  • Substitution: The compound may undergo substitution reactions, especially at the methoxyphenyl group, which could be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

  • Oxidation: Agents such as KMnO4 or H2O2.

  • Reduction: Reagents like NaBH4 or LiAlH4.

  • Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The products of these reactions would vary based on the exact reagents and conditions used but may include oxidized derivatives, reduced alcohols, or substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, aiding in the development of novel materials or pharmaceuticals.

Biology: Research may focus on its interaction with biological systems, potentially studying its effects on cellular processes or its use as a biochemical probe.

Medicine: Given its intricate structure, it might exhibit interesting pharmacological properties, including activity as a central nervous system agent or other therapeutic effects.

Industry: Applications could span from its use in chemical manufacturing processes to roles in developing new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on the specific context in which it is used. Potential molecular targets could include:

  • Receptors or enzymes in biological systems, influencing signaling pathways or metabolic processes.

  • Interaction with other chemicals in a synthetic or industrial setting, facilitating reactions or forming stable complexes.

Comparison with Similar Compounds

Structural Analogues in the Azabicyclo[3.2.1]octene Family

Compound Name Molecular Formula Key Features Applications/Notes Reference
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one Not explicitly provided - Azabicyclo[3.2.1]octene core
- Pyrrolidin-2-one with 4-methoxyphenyl group
- Stereochemistry: 1R,5S
Likely explored for receptor binding (e.g., 5-HT4 agonists)
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one C₁₃H₁₂FN₂O₃ - Nitro and fluoro substituents
- Chair conformation of bicyclic core
Intermediate for oxazolidinone antibiotics
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₇H₁₇N₃O₆S₂ - Cephalosporin derivative
- Thioether and acetamido groups
Antibiotic precursor
1-({(6R,7R)-7-[(E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl}methyl)-1-methylpyrrolidinium chloride Not explicitly provided - Aminothiazole and methoxyimino groups
- Quaternary ammonium structure
Broad-spectrum cephalosporin
(1R,5S)-8-Methyl-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene C₁₃H₁₅N - Methyl and phenyl substituents
- Simplified bicyclic structure
Structural model for ligand-receptor studies

Key Structural and Functional Differences

Substituent Effects: The target compound’s 4-methoxyphenyl group (electron-donating methoxy) contrasts with the 2-fluoro-4-nitrophenyl group in (electron-withdrawing nitro and fluoro). This difference impacts lipophilicity and binding affinity; nitro groups enhance electrophilicity, while methoxy groups favor π-π stacking . Compared to cephalosporin derivatives (), the absence of a β-lactam ring in the target compound suggests divergent mechanisms (e.g., non-antibiotic applications like CNS receptor modulation) .

Conformational Flexibility: X-ray data from show that azabicyclo[3.2.1]octane derivatives adopt chair conformations with fused pyrrolidine rings in envelope conformations.

Synthesis Complexity :

  • The synthesis of the target compound likely involves coupling the azabicyclo[3.2.1]octene core with a pre-functionalized pyrrolidin-2-one, as seen in ’s methodology for piperazine-linked analogues. This contrasts with the nucleophilic aromatic substitution used in for nitro-substituted derivatives .

Research Implications

  • Material Science : Azabicyclo derivatives with aryl groups (e.g., 4-methoxyphenyl) are promising scaffolds for designing chiral catalysts or liquid crystals due to their rigid, asymmetric structures .

Biological Activity

The compound 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N2OC_{15}H_{14}N_{2}O with a molecular weight of 238.28 g/mol. Its structural features include a bicyclic azabicyclo[3.2.1]octane core, which is known for its influence on biological activity.

PropertyValue
Molecular FormulaC15H14N2OC_{15}H_{14}N_{2}O
Molecular Weight238.28 g/mol
CAS Number1797892-17-1

Synthesis

The synthesis of this compound involves several steps starting from readily available precursors. Key steps include the formation of the bicyclic core followed by the introduction of functional groups through various chemical reactions.

Synthetic Route Overview

  • Formation of Bicyclic Core : Cyclization of suitable precursors to form the azabicyclo[3.2.1]octane structure.
  • Functionalization : Introduction of carbonyl and methoxy groups via specific reagents under controlled conditions.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that it possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It is believed to interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A recent investigation in Cancer Research highlighted the compound's ability to induce apoptosis in human liver cancer cells (SMMC7721). The study reported an upregulation of caspase-3 expression, indicating a caspase-dependent pathway for apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic substitution : Reacting a bicyclic azabicyclo precursor (e.g., nortropinone hydrochloride) with activated aryl halides under basic conditions (e.g., anhydrous K₂CO₃ in DMF at 100°C for 2 hours) .
  • Coupling reactions : Introducing the 4-methoxyphenyl-pyrrolidin-2-one moiety via amide bond formation, requiring catalysts like HATU or EDCI and solvents such as dichloromethane .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., acetone) to achieve >95% purity .
StepKey ParametersYield (%)Purity (%)
1DMF, 100°C, 2h65–7585–90
2DCM, EDCI, RT50–6090–95
3Recrystallization80–8595–99

Q. How can the stereochemistry and structural conformation of this compound be confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis reveals dihedral angles between the bicyclic system and aromatic rings (e.g., 86.59° between the benzene ring and piperidine plane) .
  • NMR spectroscopy : ¹H and ¹³C NMR provide data on proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbonyl resonances (δ ~170–175 ppm) .
  • Conformational analysis : The bicyclo[3.2.1]octane system adopts a chair conformation, while the pyrrolidinone ring shows an envelope conformation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data during functionalization of the pyrrolidin-2-one moiety?

  • Mechanistic studies : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in reactions like nucleophilic substitutions .
  • Kinetic profiling : Monitor reaction progress via HPLC or in-situ IR to identify intermediates (e.g., enolate formation during alkylation) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic attacks on the bicyclic system .

Q. How does the electronic environment of the 8-azabicyclo[3.2.1]octane system influence its stability under varying pH conditions?

  • pH-dependent stability assays :
  • Acidic conditions (pH 2–4) : Protonation of the tertiary nitrogen destabilizes the bicyclic structure, leading to ring-opening (t₁/₂ < 24 hours).
  • Neutral/basic conditions (pH 7–9) : Stable for >72 hours due to reduced electrophilicity .
    • Structural insights : X-ray data show hydrogen bonding between the carbonyl group and solvent molecules, enhancing stability in polar aprotic solvents .

Q. What computational tools are effective for predicting bioactivity or metabolic pathways of this compound?

  • Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs or enzymes) based on the bicyclic scaffold’s rigidity .
  • ADMET prediction : SwissADME or pkCSM estimates metabolic stability (e.g., CYP3A4-mediated oxidation) and blood-brain barrier permeability .
  • MD simulations : GROMACS assesses conformational dynamics in aqueous environments (e.g., solvation of the methoxyphenyl group) .

Methodological Guidelines

  • Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidinone synthesis to ensure (1R,5S) configuration .
  • Contradiction mitigation : Cross-validate NMR and LC-MS data to distinguish between isomeric byproducts .
  • Safety protocols : Handle intermediates with acute toxicity (Category 4) under fume hoods with PPE (gloves, goggles) .

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